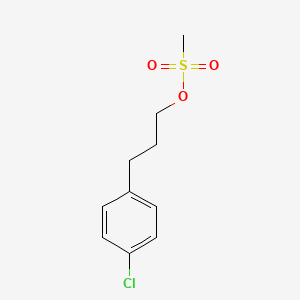
Metanosulfonato de 3-(4-clorofenil)propilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)propyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It serves as a versatile building block in the synthesis of various organic molecules with potential biological activities.
Material Science: The compound’s ability to form specific interactions with other molecules makes it a candidate for the development of functional materials.
Chemical Synthesis: It is used as a reagent in the synthesis of Tiprolisant, a medication for the treatment of excessive daytime sleepiness in adults with narcolepsy.
Métodos De Preparación
The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.
Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.
The uniqueness of 3-(4-Chlorophenyl)propyl methanesulfonate lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].
Propiedades
IUPAC Name |
3-(4-chlorophenyl)propyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANKSZVBOAPFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)



![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)
